molecular formula C18H18N4O5S B5833119 METHYL 5-[(2-ETHOXY-4-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOXY)METHYL]-2-FUROATE

METHYL 5-[(2-ETHOXY-4-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOXY)METHYL]-2-FUROATE

Cat. No.: B5833119
M. Wt: 402.4 g/mol
InChI Key: RHPMHYBAFHUWEM-AWQFTUOYSA-N
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Description

METHYL 5-[(2-ETHOXY-4-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOXY)METHYL]-2-FUROATE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a furoate ester, an ethoxy group, and a triazole ring.

Preparation Methods

The synthesis of METHYL 5-[(2-ETHOXY-4-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOXY)METHYL]-2-FUROATE typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the ethoxy group and the furoate ester. Common reagents used in these reactions include ethyl iodide, sodium hydride, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions usually involve heating and stirring under an inert atmosphere to ensure the desired product is obtained .

Chemical Reactions Analysis

METHYL 5-[(2-ETHOXY-4-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOXY)METHYL]-2-FUROATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

Scientific Research Applications

This compound has been studied for its potential applications in several scientific fields. In medicinal chemistry, it has shown promise as an antimicrobial and antifungal agent due to its triazole moiety, which is known to inhibit the growth of various pathogens. In materials science, it has been explored for its potential use in the development of new polymers and coatings. Additionally, its unique structure makes it a valuable compound for studying the interactions between different functional groups and their effects on chemical reactivity .

Mechanism of Action

The mechanism of action of METHYL 5-[(2-ETHOXY-4-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOXY)METHYL]-2-FUROATE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The ethoxy group and furoate ester also contribute to the compound’s overall reactivity and stability, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

METHYL 5-[(2-ETHOXY-4-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOXY)METHYL]-2-FUROATE can be compared to other triazole derivatives, such as 2-ETHOXY-4-(((3-(3-METHOXY-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL and 2-ETHOXY-4-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL. These compounds share similar structural features, such as the triazole ring and ethoxy group, but differ in their specific substituents and overall reactivity. The unique combination of functional groups in this compound makes it particularly effective in certain applications, such as antimicrobial and antifungal treatments .

Properties

IUPAC Name

methyl 5-[[2-ethoxy-4-[(E)-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-3-25-16-8-12(9-20-22-11-19-21-18(22)28)4-6-14(16)26-10-13-5-7-15(27-13)17(23)24-2/h4-9,11H,3,10H2,1-2H3,(H,21,28)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPMHYBAFHUWEM-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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